molecular formula C9H12O2 B145449 Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI) CAS No. 132672-03-8

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)

Cat. No. B145449
M. Wt: 152.19 g/mol
InChI Key: KIXDYBULVPAUJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI) is a chemical compound that has been studied extensively in the field of scientific research. This compound is known for its unique structure and potential applications in various fields of research. In 2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI).

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) has a wide range of potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been studied in the field of organic chemistry, where it has shown potential as a building block for the synthesis of more complex molecules.

Mechanism Of Action

The exact mechanism of action of Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) is not fully understood. However, it is believed that this compound acts by binding to specific receptors in the body, which then triggers a series of biochemical and physiological responses.

Biochemical And Physiological Effects

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to have anti-inflammatory properties, which could make it a promising drug candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to have analgesic properties, which could make it a promising drug candidate for the treatment of pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) in lab experiments is its unique structure, which makes it a useful building block for the synthesis of more complex molecules. However, one of the main limitations of using this compound in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are many potential future directions for the study of Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)). One potential direction is the further study of this compound's potential as a drug candidate for the treatment of various diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and its potential applications in other fields of research, such as materials science and nanotechnology.
Conclusion:
In conclusion, Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) is a unique and complex chemical compound that has many potential applications in scientific research. While there is still much to be learned about this compound, its potential as a drug candidate and building block for the synthesis of more complex molecules make it an exciting area of study for researchers in various fields.

Synthesis Methods

The synthesis of Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)) is a complex process that involves multiple steps. The first step involves the synthesis of a key intermediate, which is then used to synthesize the final product. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this process requires specialized equipment and expertise.

properties

IUPAC Name

methyl tricyclo[2.2.1.02,6]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-11-9(10)7-4-2-5-6(3-4)8(5)7/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXDYBULVPAUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC3C1C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)

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